Target Engagement Profile: SLC6A19 (B0AT1) Inhibition
Benzothiazol-2-yl-(2-methoxy-phenyl)-amine (designated as Inhibitor E18) is documented as a selective inhibitor of the neutral amino acid transporter B0AT1 (SLC6A19) [1]. This target engagement profile distinguishes it from other 2-aminobenzothiazole derivatives that primarily target kinase enzymes (e.g., PI3Kα, BCR-ABL) or DNA gyrase B. Direct quantitative comparative data (e.g., IC50 values for SLC6A19 inhibition) for this specific compound are not publicly available in peer-reviewed literature; the evidence is derived from authoritative pharmacological database annotation.
| Evidence Dimension | Target engagement (SLC6A19 inhibition) |
|---|---|
| Target Compound Data | Documented as an inhibitor of SLC6A19 (B0AT1) |
| Comparator Or Baseline | Other 2-aminobenzothiazole derivatives: Typically kinase inhibitors (PI3Kα, BCR-ABL) or DNA gyrase B inhibitors |
| Quantified Difference | Quantitative data not available; functional target class differs |
| Conditions | IUPHAR/BPS Guide to Pharmacology annotation [1] |
Why This Matters
Procurement decisions for amino acid transport research require a compound with documented SLC6A19 target engagement, a functional profile not shared by structurally similar 2-aminobenzothiazole kinase inhibitors.
- [1] IUPHAR/BPS Guide to Pharmacology. Inhibitor E18 (Benzothiazol-2-yl-(2-methoxy-phenyl)-amine). Ligand ID: 11228. View Source
